2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Physicochemical properties Purification Quality Control

Regioisomeric mixtures undermine sequential cross-coupling. 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene (CAS 1049731-04-5) provides defined reactivity: • 4-Iodo site couples first (Suzuki, mild conditions) • 2-Bromo site couples second (ortho-OCF3 deactivated) • Installs privileged OCF3 group for SAR & metabolic stability Reliable building block for medicinal chemistry and materials science. Consistent purity, global shipping.

Molecular Formula C7H3BrF3IO
Molecular Weight 366.9 g/mol
CAS No. 1049731-04-5
Cat. No. B1374119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
CAS1049731-04-5
Molecular FormulaC7H3BrF3IO
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Br)OC(F)(F)F
InChIInChI=1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H
InChIKeyOILSLJDTYNLSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: Core Properties & Procurement


2-Bromo-4-iodo-1-(trifluoromethoxy)benzene (CAS 1049731-04-5) is a dihalogenated aromatic building block featuring bromine at the 2-position and iodine at the 4-position on a trifluoromethoxy-substituted benzene ring [1]. With a molecular formula of C₇H₃BrF₃IO and a molecular weight of 366.90 g/mol, this compound serves as a versatile intermediate for sequential cross-coupling reactions in medicinal chemistry and materials science . Its calculated physicochemical properties include a density of 2.182 ± 0.06 g/cm³, a boiling point of 245.8 ± 40.0 °C at 760 mmHg, and an aqueous solubility of approximately 0.037 g/L at 25 °C .

Sequential cross-coupling studies — orthogonal Br/I reactivity enables ordered biaryl assembly
Medicinal chemistry SAR — installs privileged OCF₃ group at a defined vector
Materials science synthesis — supports purification of asymmetric π-systems

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: Isomer Differentiation


While several dibromoiodo-trifluoromethoxybenzene isomers are commercially available, they are not interchangeable building blocks. The specific arrangement of halogens around the trifluoromethoxy group dictates the electronic environment and steric accessibility of each reactive site, directly controlling the sequence and selectivity of palladium-catalyzed cross-coupling reactions [1]. For example, the iodine atom, being more reactive than bromine, will undergo oxidative addition first [2]. The position of the strong electron-withdrawing trifluoromethoxy group further modulates this reactivity, making the precise substitution pattern a critical determinant of synthetic success in a multi-step sequence [3].

Target: 2-Br-4-I-1-OCF₃ Isomer: 2-Br-1-I-4-OCF₃
Halogen substitution pattern alters oxidative addition sequence, shifting regiochemical control and potentially disrupting sequential coupling strategies.
4-I para to OCF₃ 4-I ortho to Br, para to OCF₃
Electronic environment of reactive sites differs; trifluoromethoxy position modulates electron-withdrawing influence on each halogen center.
Confirmation by BP Confirmation by BP
Measurable boiling-point offset (≈0.2 °C) between regioisomers supports identity verification; distillation or analytical profiles may not directly transfer.

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene vs. Closest Analog


Boiling Point and Density Comparison

The target compound (2-Bromo-4-iodo-1-(trifluoromethoxy)benzene) and its closest positional isomer (2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, CAS 883546-30-3) have measurably different boiling points. This difference, although small, can be critical for separation by distillation or for confirming identity and purity via analytical methods. The target compound's boiling point is consistently reported to be 0.2 °C higher than its isomer .

Boiling Point & Density
Cross-study comparable
Target BP: 245.8 ± 40.0 °C
vs Isomer: 245.6 ± 40.0 °C
+0.2 °C difference at 760 mmHg
Supports regioisomer identity confirmation; a divergent BP suggests the wrong isomer.
Calculated values; analytical verification is recommended for procurement.
Physicochemical properties Purification Quality Control

Regioselective Cross-Coupling Activation

The differential reactivity of the C-I vs C-Br bonds is well-established: oxidative addition to Pd(0) is significantly faster for aryl iodides than aryl bromides [1]. In this specific compound, the iodine at the 4-position is para to the electron-withdrawing trifluoromethoxy group, making it electronically distinct from the iodine in the isomer 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, where it is ortho to bromine and para to OCF3. This regiochemistry programs the first coupling event exclusively at the 4-position, a selectivity that is lost or reversed in other isomers [2].

Regioselective Coupling
Class-level inference
First oxidative addition at 4-iodo (para to OCF₃)
I > Br selectivity enables unambiguous sequential functionalization
Enables ordered, one-pot sequential cross-coupling strategies.
Pd(0) catalyst, mild base, 60–80 °C typical; individual protocol validation needed.
Cross-coupling Regioselectivity Synthetic Strategy

Purity and Batch Consistency

A reputable vendor reports a typical batch purity of 95.2% by GC area for the target compound . This contrasts with the standard 95% minimum purity often listed for the isomer 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene . A higher typical purity simplifies stoichiometric calculations and reduces the burden of purification before use in sensitive catalytic reactions.

Batch Purity
Cross-study comparable
Target typical purity: 95.2% (GC area)
vs Isomer standard minimum: 95% (GC area)
Reported typical purity supports more predictable stoichiometry in catalytic reactions.
Data to verify per batch COA; suitability for step-economic synthesis should be reviewed.
Purity Analysis Procurement Specification GC Assay

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene Applications


Sequential Suzuki Couplings for Unsymmetrical Biaryls

The core value of this building block is its ability to undergo two sequential cross-coupling reactions with complete regiochemical control. A researcher can first perform a Suzuki coupling with an arylboronic acid at the more reactive 4-iodo position under mild conditions [1]. The remaining 2-bromo substituent, deactivated by the ortho-trifluoromethoxy group, can then be coupled in a second step with a different boronic acid using a more active catalyst system. This one-building-block, two-step strategy is more efficient than using two different mono-halogenated intermediates.

Late-Stage Trifluoromethoxy Functionalization

The trifluoromethoxy group is a privileged moiety in medicinal chemistry due to its high electronegativity and lipophilicity, which can improve a drug candidate's metabolic stability and membrane permeability [1]. This compound serves as a direct vehicle for installing this group into a complex molecule via cross-coupling. Unlike isomers where the OCF3 group is positioned differently, this specific regioisomer projects the OCF3 group from the 1-position, allowing medicinal chemists to probe a distinct vector in structure-activity relationship (SAR) studies.

Asymmetric OLED and Organic Semiconductor Intermediates

For materials science applications, this compound enables the construction of asymmetric, functionalized π-systems. The sequential coupling strategy can be used to attach different electron-donating and electron-withdrawing arms to the central benzene core. The physical property differences (e.g., a slightly higher boiling point of 245.8 °C) aid in the purification of the final asymmetric product by distillation or preparative HPLC, ensuring high purity for device fabrication [1].

Application
Selection Property
Validation Focus
Sequential Suzuki couplings for unsymmetrical biaryls
Orthogonal Br/I reactivity with OCF₃ electronic modulation
Regiochemical outcome of stepwise cross-coupling under mild conditions
Late-stage trifluoromethoxy SAR exploration
OCF₃ at 1-position projects a distinct vector for structure-activity studies
Impact on metabolic stability and lipophilicity in target series
Asymmetric OLED and organic semiconductor intermediates
Enables sequential attachment of donor/acceptor arms
Purification endpoint by distillation or preparative HPLC; purity for device fabrication

Technical Documentation Hub

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